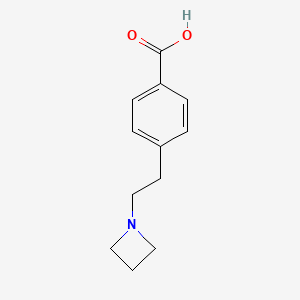

4-(2-(Azetidin-1-yl)ethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-[2-(azetidin-1-yl)ethyl]benzoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9H2,(H,14,15) |

InChI Key |

UMXZAWWOUWKTQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CCC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 4 2 Azetidin 1 Yl Ethyl Benzoic Acid

Spectroscopic Characterization Beyond Basic Identification

A multi-faceted spectroscopic approach was employed to achieve a detailed understanding of the molecular structure, connectivity, and functional group characteristics of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Connectivity

High-resolution multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule. While specific multi-dimensional NMR data such as HSQC and HMBC for this compound are not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar structural motifs.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170.0 - 180.0 |

| Aromatic CH (ortho to COOH) | 7.9 - 8.1 | 129.0 - 131.0 |

| Aromatic CH (meta to COOH) | 7.2 - 7.4 | 128.0 - 130.0 |

| Benzylic CH₂ | 2.8 - 3.0 | 35.0 - 40.0 |

| Ethyl CH₂ (adjacent to Azetidine) | 2.6 - 2.8 | 55.0 - 60.0 |

| Azetidine (B1206935) CH₂ (adjacent to N) | 3.2 - 3.5 | 50.0 - 55.0 |

| Azetidine CH₂ (β to N) | 2.0 - 2.3 | 15.0 - 20.0 |

This is an interactive data table. Users can sort and filter the data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from intermolecular hydrogen bonding between the carboxylic acid groups. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and azetidine groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would likely appear in the 1600-1450 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring is expected to be a prominent feature. The C=O stretching vibration would also be observable, although potentially weaker than in the IR spectrum.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This is an interactive data table. Users can sort and filter the data.

Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Analysis and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₂H₁₅NO₂).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. Upon collisional activation, the molecular ion is expected to fragment in a predictable manner, providing further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group as CO₂ and H₂O. nih.gov For the target molecule, a key fragmentation would likely be the cleavage of the bond between the ethyl group and the azetidine ring, leading to the formation of a stable benzylic cation. Another expected fragmentation is the loss of the azetidine ring.

Predicted Fragmentation Patterns:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - COOH]⁺ | COOH |

| [M+H]⁺ | [C₉H₉O₂]⁺ | C₃H₆N |

| [M+H]⁺ | [C₈H₉]⁺ | C₄H₆NO₂ |

This is an interactive data table. Users can sort and filter the data.

Solid-State Structural Characterization of this compound

X-ray Crystallography: Determination of Crystal Structure and Molecular Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of similar structures, such as other benzoic acid derivatives, provides insight into the likely packing and conformational features. nih.gov

It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov This is a very common and stable arrangement for carboxylic acids in the crystalline form. The conformation of the ethylazetidine side chain would be determined by steric and electronic factors, with the molecule likely adopting a low-energy, extended conformation to minimize steric hindrance. The dihedral angle between the plane of the benzoic acid ring and the plane of the azetidine ring would be a key conformational parameter.

Polymorphism and Co-crystallization Studies of this compound

Investigations into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to determine if it can exist in more than one crystalline form. Each potential polymorph would be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique physical properties and relative stability.

Co-crystallization studies would explore the formation of multi-component crystals with other molecules (co-formers). This would involve screening a range of co-formers with complementary functional groups, such as hydrogen bond donors and acceptors, to interact with the carboxylic acid and azetidine functionalities of the target molecule. The goal would be to form new crystalline solids with potentially altered physicochemical properties.

Solution-State Conformational Dynamics of this compound

Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Exchange

To study the conformational dynamics in solution, dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. Variable temperature NMR experiments could reveal information about the rotational barriers around the single bonds, for instance, the bond connecting the ethyl group to the benzoic acid ring and the bond connecting the azetidine ring to the ethyl group. By analyzing the coalescence and line-shape changes of specific NMR signals at different temperatures, the energy barriers for these rotational processes and the rates of conformational exchange could be quantified.

Supramolecular Aggregation and Self-Assembly Propensities of this compound

The potential for supramolecular aggregation and self-assembly would be investigated by a combination of techniques. The presence of both a hydrogen-bonding carboxylic acid group and a potentially charged azetidinium nitrogen (at appropriate pH) suggests the possibility of forming higher-order structures. Techniques such as concentration- and temperature-dependent UV-Vis and fluorescence spectroscopy could be used to detect the formation of aggregates. The morphology of any self-assembled structures could be visualized using microscopy techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM). These studies would aim to understand the driving forces and mechanisms behind the self-assembly process.

Theoretical and Computational Chemistry Studies of 4 2 Azetidin 1 Yl Ethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically apply quantum chemical calculations to 4-(2-(Azetidin-1-yl)ethyl)benzoic acid. Therefore, no data is available for its electronic structure, reactivity, molecular orbitals, electron density, or electrostatic potential as determined by these methods.

Density Functional Theory (DFT) for Molecular Orbitals, Electron Density, and Electrostatic Potential

There are no specific Density Functional Theory (DFT) studies available for this compound.

Ab Initio Methods for Accurate Energy Calculations and Reaction Pathways

There are no specific Ab Initio studies available for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

There are no published predictions of spectroscopic parameters for this compound using computational methods.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

No molecular modeling or docking studies have been published for this compound. Consequently, there is no information regarding its predicted binding affinity for any biological targets or mechanistic insights derived from such studies.

Ligand-Target Binding Affinity Prediction and Mechanistic Insights (for hypothesized targets)

There are no available studies on ligand-target binding affinity predictions for this compound.

Pharmacophore Modeling and Virtual Screening for Analog Design

There are no available studies on pharmacophore modeling or virtual screening related to the design of analogs for this compound.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations would be employed to explore its conformational landscape—the various three-dimensional shapes the molecule can adopt in a solution or when interacting with a biological target, such as a protein.

The process would begin by building a 3D model of the molecule. This model is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory of the molecule's movement is generated.

Analysis of this trajectory reveals the most stable conformations and the flexibility of different parts of the molecule, such as the azetidine (B1206935) ring and the ethyl linker. If the compound is designed to bind to a specific protein, MD simulations can also be used to assess the stability of the protein-ligand complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to determine how much the complex deviates from its initial docked pose and which parts are most flexible. researchgate.net This information is crucial for predicting binding affinity and the mechanism of action. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govchitkara.edu.in For derivatives of this compound, a QSAR study would aim to predict the activity of new, unsynthesized analogues.

Molecular Descriptor Calculation and Feature Selection for Model Building

The first step in building a QSAR model is to generate a dataset of this compound derivatives with known biological activities (e.g., inhibitory concentration against an enzyme). For each molecule in the dataset, a wide range of "molecular descriptors" are calculated using specialized software. These descriptors are numerical values that encode different aspects of the molecule's structure.

Table 1: Examples of Molecular Descriptor Classes

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Describes the connectivity of atoms. | Molecular Connectivity Indices, Balaban Index. nih.gov |

| Electronic | Relates to the electronic properties. | Dipole Moment, HOMO/LUMO energies. chitkara.edu.in |

| Steric/Shape | Describes the 3D shape and size. | Molar Refractivity, Kier's Shape Indices. nih.gov |

| Physicochemical | Relates to properties like lipophilicity. | LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA). nih.gov |

Once hundreds or thousands of descriptors are calculated, feature selection techniques are applied. This crucial step identifies the most relevant descriptors that significantly influence the biological activity, reducing noise and preventing the model from becoming overly complex.

Development of Predictive Models for Pre-clinical Biological Activities

With a set of relevant descriptors selected, a mathematical model is developed to link these descriptors to the observed biological activity. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

The dataset is typically split into a "training set," used to build the model, and a "test set," used to validate its predictive power on unseen data. A robust QSAR model can then be used to predict the pre-clinical biological activities of new, hypothetical derivatives of this compound, helping to prioritize which compounds to synthesize and test in the lab. ijrar.org

In Silico Design and Optimization of New this compound Analogues

The insights gained from MD simulations and QSAR models are integrated into the in silico design of new analogues with potentially improved properties. peerscientist.comresearchgate.net For example, if a QSAR model indicates that higher lipophilicity and the presence of a hydrogen bond donor at a specific position increase activity, chemists can design new molecules that incorporate these features. nih.gov

Molecular docking, another computational technique, would be used to predict how these newly designed analogues bind to the active site of a target protein. nih.gov The docking scores and predicted binding poses help to rank the designed compounds. The most promising candidates can then be further analyzed using MD simulations to confirm the stability of their interaction with the target protein before committing resources to their chemical synthesis. researchgate.net This iterative cycle of design, prediction, and validation significantly accelerates the drug discovery process.

Mechanistic Investigations of 4 2 Azetidin 1 Yl Ethyl Benzoic Acid Biological Interactions Pre Clinical Focus

Biochemical Pathway Modulations by 4-(2-(Azetidin-1-yl)ethyl)benzoic acid in Vitro

Enzyme Kinetic Assays: Inhibition and Activation Profiles

No data available.

Receptor Binding Studies and Allosteric Modulation (in cell-free or cell-based systems)

No data available.

Cell-Free Biochemical Assays to Elucidate Direct Target Engagement

No data available.

Molecular Basis of Biological Recognition for this compound

Target Identification and Validation Using Chemical Proteomics or High-Throughput Screening Approaches

No data available.

Biophysical Characterization of Ligand-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No data available.

Structural Biology Approaches (e.g., Cryo-EM, X-ray Co-crystallography) for Ligand-Target Complex Analysis

There is no publicly available information from Cryo-Electron Microscopy (Cryo-EM) or X-ray co-crystallography studies that have successfully elucidated the three-dimensional structure of this compound in complex with a biological target. Such structural data is crucial for understanding the precise molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the binding of a ligand to its target protein. Without these studies, the specific binding mode and the conformational changes induced in the target protein upon binding of this compound remain undetermined.

Cellular and Subcellular Distribution Mechanisms of this compound (in vitro)

The mechanisms governing the movement of this compound across cellular membranes and its accumulation within cells have not been characterized in the scientific literature.

No experimental data from in vitro cell-based assays, such as those employing Caco-2 or MDCK cell lines, have been published to define the membrane permeability of this compound. Consequently, its classification according to the Biopharmaceutics Classification System (BCS) cannot be determined. Furthermore, studies to identify whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) are absent from the literature. This information is critical for predicting its potential for oral absorption and its susceptibility to multidrug resistance mechanisms.

There are no reports on the synthesis or use of fluorescently tagged derivatives of this compound for the purpose of studying its intracellular distribution. Techniques such as confocal microscopy, which would utilize such derivatives to visualize the compound's accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), have not been described in the available literature. Therefore, the subcellular compartments where this compound may exert its effects are currently unknown.

The specific transporters involved in the cellular uptake of this compound have not been identified. Research to determine if this compound is a substrate for solute carrier (SLC) transporters or other uptake proteins has not been published. Understanding these interactions is fundamental to explaining how the compound enters cells to reach its therapeutic target.

Pre Clinical Biological Evaluations of 4 2 Azetidin 1 Yl Ethyl Benzoic Acid and Its Analogues Excluding Human Clinical Data

In Vitro Cellular Assays and Functional Readouts

The in vitro evaluation of novel chemical entities is a critical first step in drug discovery, providing essential information on their biological effects at the cellular and molecular level. For analogues of 4-(2-(azetidin-1-yl)ethyl)benzoic acid, particularly those containing the azetidinone or benzoic acid scaffold, a range of in vitro assays have been employed to characterize their potential as therapeutic agents.

Cell Viability, Proliferation, and Cytotoxicity Profiling in Diverse Cell Lines

Derivatives of azetidin-2-one, a core structural feature of many biologically active compounds, have demonstrated significant cytotoxic and anti-proliferative activities across various cancer cell lines. For instance, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues showed potent in vitro anti-proliferative effects in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, other synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, which share some structural similarities, were found to decrease the viability of glioma cells by 30-65% at a concentration of 100 μM. nih.gov

The cytotoxic potential of benzoic acid derivatives has also been investigated. In human peripheral blood lymphocytes, benzoic acid was shown to significantly decrease the mitotic index at higher concentrations, indicating an anti-proliferative effect. nih.gov Furthermore, novel benzoxazole (B165842) derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines such as MCF-7 and HepG2. researchgate.net

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one analogues | MCF-7, MDA-MB-231 | Potent anti-proliferative activity (nM IC50 values) | nih.gov |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Glioma cells | 30-65% reduction in cell viability at 100 μM | nih.gov |

| Benzoic acid | Human peripheral blood lymphocytes | Decreased mitotic index | nih.gov |

| Benzoxazole derivatives | MCF-7, HepG2 | Cytotoxic activity | researchgate.net |

Apoptosis, Necrosis, and Autophagy Pathway Analysis in Cultured Cells

Several studies have indicated that azetidinone and benzoic acid analogues can induce programmed cell death in cancer cells. For example, certain 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were found to induce cell death in glioma cells primarily through mechanisms of necrosis and late apoptosis. nih.gov The induction of apoptosis by 3-hydroxy-1,4-diaryl-2-azetidinones has been observed in colon cancer cells. researchgate.net

A novel retinobenzoic acid derivative, TAC-101, has been shown to induce apoptosis in human pancreatic cancer cells. nih.gov This induction of apoptosis is a key mechanism for the anti-cancer activity of many therapeutic agents. Furthermore, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, suggesting a direct mechanism for promoting apoptosis in cancer cells that depend on these proteins for survival. nih.govosti.gov

Modulation of Gene Expression and Protein Levels via Transcriptomics and Proteomics

The biological activity of small molecules is often mediated through changes in gene and protein expression. While comprehensive transcriptomic and proteomic data for this compound are not available, studies on related compounds provide some clues. For instance, the treatment of cancer cells with certain azetidinone derivatives has been shown to regulate the expression of proteins involved in apoptosis, such as the pro-apoptotic protein BAX and the anti-apoptotic proteins Bcl-2 and Mcl-1. researchgate.net

In yeast, the proline analog L-azetidine-2-carboxylic acid has been used to identify genes and pathways involved in cellular stress responses, with many of the affected genes being involved in protein quality control. researchgate.net This suggests that azetidine-containing compounds could potentially impact protein homeostasis.

High-Content Screening for Phenotypic Changes in Cellular Models

High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. While specific HCS data for this compound is not currently available, the diverse biological activities observed for its analogues suggest that it would be a valuable tool for future studies. HCS could be employed to assess a wide range of cellular changes, including effects on cell morphology, organelle health, and the activation of various signaling pathways.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

Understanding the in vivo behavior of a compound is crucial for its development as a potential therapeutic. Pharmacokinetic studies determine how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamic studies examine the drug's effect on the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents or Other Model Organisms

Specific ADME data for this compound are not publicly available. However, studies on benzoic acid and its derivatives in rodents provide a general understanding of their pharmacokinetic profiles.

Benzoic acid itself is known to be metabolized in the liver and excreted by the kidneys. researchgate.net In rats, the oral bioavailability of some benzoic acid derivatives can be significant. For example, one novel 5-aminosalicylic acid derivative demonstrated an oral bioavailability of about 77% in Wistar rats. mdpi.com Another study on a different benzoic acid derivative in rats showed an oral bioavailability of approximately 13%. plos.org

The distribution of benzoic acid derivatives can be widespread. Following oral administration, some derivatives have been detected in all examined tissues in rats, including the brain and colon. mdpi.complos.org The elimination half-life of these compounds in rats can vary, with reported values ranging from approximately 30 minutes to around 0.9 hours for different derivatives. mdpi.complos.org

The azetidine (B1206935) ring is a feature in several modern medicinal compounds and is often incorporated to improve physicochemical and ADME properties. nih.gov The inclusion of this small, rigid ring can enhance metabolic stability and cellular permeability. nih.gov

| Compound/Class | Animal Model | Pharmacokinetic Parameter | Finding | Reference |

|---|---|---|---|---|

| Benzoic Acid Derivative (C1) | Wistar Rats | Oral Bioavailability | ~77% | mdpi.com |

| Benzoic Acid Derivative (C2) | Wistar Rats | Oral Bioavailability | ~13% | plos.org |

| Benzoic Acid Derivative (C1) | Wistar Rats | Distribution | Amply distributed to all tissues evaluated | mdpi.com |

| Benzoic Acid Derivative (C2) | Wistar Rats | Distribution | Detected in all examined tissues | plos.org |

| Benzoic Acid Derivative (C1) | Wistar Rats | Elimination Half-life (i.v.) | ~0.9 hours | mdpi.com |

| Benzoic Acid Derivative (C2) | Wistar Rats | Elimination Half-life (i.v.) | ~33 minutes | plos.org |

Biomarker Analysis and Target Engagement Studies in Animal Models

Target engagement is a crucial step in preclinical drug development to confirm that a compound interacts with its intended biological target in a living system. For analogues of this compound that function as LPA1 antagonists, biomarker analysis often involves measuring the modulation of downstream signaling pathways or gene expression regulated by LPA1 activation.

In animal models, target engagement for LPA1 antagonists has been demonstrated through various methods. One key approach is the analysis of LPA-induced gene signatures in tissues like the skin. For instance, studies with the selective LPA1 antagonist SAR100842 showed a significant reduction of LPA-related genes in skin samples, indicating successful engagement with the LPA1 target. nih.govumich.edu Another in vivo model involves measuring the inhibition of LPA-induced physiological responses, such as vascular leakage in the skin or histamine (B1213489) release. structuretx.comnih.gov The potency of lead compounds is often evaluated by their ability to inhibit these LPA-mediated effects in mice. structuretx.com

Similarly, for other structurally related compounds containing an azetidine moiety, target engagement has been demonstrated in vivo. For example, a potent MerTK inhibitor featuring an azetidine-benzoxazole substituent showed significant in vivo target engagement in a murine tumor model. nih.gov These studies highlight the utility of both pharmacodynamic biomarkers and direct physiological response assays in confirming that azetidine-containing compounds effectively engage their targets in animal models.

Proof-of-Concept Studies in Disease-Relevant Animal Models (e.g., target validation, not therapeutic efficacy)

Proof-of-concept studies in animal models are essential to validate the role of a specific biological target in a disease process. For analogues of this compound targeting the LPA1 receptor, the most relevant disease models are those of fibrosis, particularly pulmonary fibrosis. researchgate.net

The role of LPA1 in fibrosis is well-established through studies using disease-relevant animal models. The bleomycin-induced lung fibrosis model in mice is a standard for evaluating the potential of anti-fibrotic agents. structuretx.comresearchgate.net In this model, LPA1 receptor antagonists have demonstrated the ability to significantly reduce lung fibrosis. researchgate.net Oral administration of LPA1 antagonists in these models has been shown to prevent the development of pulmonary fibrosis, validating LPA1 as a critical target in this pathology. researchgate.net These studies provide a strong rationale for the development of LPA1 antagonists. For example, antagonists like AM095 and AM966 have shown efficacy in reducing tissue injury, inflammation, and fibrosis in mouse models of idiopathic pulmonary fibrosis (IPF). researchgate.net

These proof-of-concept studies are vital for establishing the biological plausibility of a therapeutic strategy before moving forward in development. researchgate.netnih.gov They confirm that engaging the target with a drug molecule can produce a desired biological response relevant to the disease pathology.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For compounds like this compound and its analogues, SAR studies are crucial for optimizing potency and selectivity. nih.govnih.gov

Systematic Modification of the Azetidine and Benzoic Acid Moieties

The development of potent and selective LPA receptor antagonists has involved systematic modifications of various parts of the chemical scaffold, including moieties analogous to the azetidine and benzoic acid groups. nih.govacs.org The benzoic acid group, or a similar acidic function, is a common feature in many LPA1 antagonists and is often important for high affinity binding to the receptor. acs.org

SAR studies have explored replacing the core structures, linkers, and substituent groups to enhance biological activity. For example, in the development of LPA1 antagonists, researchers have systematically explored the substitution patterns on phenyl rings and modified linker regions to improve potency. nih.govacs.org The evolution of compounds from an initial hit with micromolar activity to a highly potent antagonist often involves numerous iterative modifications. acs.org For instance, the removal or alteration of specific chemical groups can lead to a complete loss of activity, highlighting their importance in receptor binding. acs.org

The azetidine ring, a small, saturated nitrogen-containing heterocycle, is often incorporated to improve properties like metabolic stability or to provide a specific vector for substitution. In the optimization of MerTK inhibitors, the inclusion of an azetidine-benzoxazole substituent was a key element in achieving potent compounds. nih.gov

Identification of Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For LPA1 antagonists, key pharmacophoric features often include a carboxylic acid (or a bioisostere), a lipophilic aromatic scaffold, and specific hydrogen bond donors and acceptors arranged in a precise spatial orientation. nih.govacs.org

The prototypical scaffolds for LPA1 antagonists frequently share structural similarities, such as a bis-aryl scaffold with an attached carboxylic acid. acs.org Computational modeling and structure-based drug design, sometimes leveraging known receptor crystal structures, are used to identify and refine these key features. structuretx.com These models help rationalize the observed SAR and guide the synthesis of new, more potent analogues. acs.org For example, the discovery of potent LPA2-specific agonists was guided by computational docking analysis into the receptor's ligand-binding pocket, which helped to rationalize the experimental SAR. acs.org

Development of SAR Models to Guide Lead Optimization for Biological Activity

The systematic data generated from modifying chemical structures and measuring their biological activity allows for the development of SAR models. These models can range from qualitative guidelines to sophisticated quantitative structure-activity relationship (QSAR) models.

For LPA receptor antagonists, SAR exploration has led to the identification of compounds with high potency and selectivity for specific receptor subtypes. nih.gov For example, modifications to the acyl lipid chain and linker region of a dual LPA1/LPA3 antagonist led to the discovery of both LPA1-selective and LPA3-selective compounds. nih.gov This demonstrates how SAR studies can fine-tune the selectivity profile of a chemical series.

The process of lead optimization is guided by these SAR models. Medicinal chemistry efforts focus on modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org This iterative process of design, synthesis, and testing is exemplified by the structural evolution of LPA1 antagonists, where initial hits are systematically modified to yield highly potent and orally active drug candidates. acs.org

Interactive Data Table: SAR of LPA1 Antagonist Analogues

The following table summarizes hypothetical SAR data for analogues based on a common scaffold, illustrating how modifications can impact biological potency.

| Compound ID | R1 (Benzoic Acid Moiety) | R2 (Azetidine Analogue) | LPA1 IC50 (nM) |

| Analogue-1 | 4-Carboxyphenyl | Azetidin-1-yl | 50 |

| Analogue-2 | 3-Carboxyphenyl | Azetidin-1-yl | 250 |

| Analogue-3 | 4-Tetrazolylphenyl | Azetidin-1-yl | 75 |

| Analogue-4 | 4-Carboxyphenyl | Pyrrolidin-1-yl | 120 |

| Analogue-5 | 4-Carboxyphenyl | Piperidin-1-yl | 300 |

| Analogue-6 | 4-Carboxyphenyl | 3-Hydroxyazetidin-1-yl | 35 |

| Analogue-7 | 4-Sulfamoylphenyl | Azetidin-1-yl | 500 |

| Analogue-8 | Phenyl | Azetidin-1-yl | >10000 |

Note: Data is illustrative and based on general principles of medicinal chemistry for LPA1 antagonists.

Advanced Analytical and Bioanalytical Methodologies for 4 2 Azetidin 1 Yl Ethyl Benzoic Acid

Quantitative Determination of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Due to its structural features—a benzoic acid moiety and an azetidine (B1206935) ring—the compound is well-suited for reversed-phase HPLC.

UV Detection: The benzoic acid chromophore allows for straightforward detection using a UV detector, typically in the range of 230-280 nm. This modality is robust and cost-effective for analyzing samples with relatively high concentrations of the analyte. Method development would focus on optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer) and pH to ensure sharp, symmetrical peaks. researchgate.net

Fluorescence Detection: While the native molecule does not possess significant fluorescence, derivatization of the azetidine nitrogen with a fluorescent tag could be employed to dramatically enhance sensitivity for trace-level analysis.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and selectivity. Electrospray ionization (ESI) in positive ion mode would be effective for protonating the basic azetidine nitrogen, allowing for sensitive detection of the parent ion. For quantitative analysis in complex matrices, tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is the preferred method, as it minimizes interferences and provides unequivocal identification.

Table 1: Illustrative HPLC-UV Method Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Wavelength | 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net this compound, with its polar carboxylic acid group, is non-volatile and requires chemical derivatization prior to GC-MS analysis.

A common derivatization strategy involves esterification of the carboxylic acid group to form a more volatile derivative, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This can be achieved by reacting the analyte with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be readily analyzed by GC-MS, which offers excellent chromatographic resolution and definitive structural identification through mass spectral fragmentation patterns. This approach is particularly useful in metabolic studies to identify related metabolites that may also be amenable to derivatization.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. Given that this compound is amphoteric—possessing both an acidic carboxyl group and a basic azetidine group—its net charge is highly dependent on the pH of the buffer. This property makes it an ideal candidate for CE, particularly Capillary Zone Electrophoresis (CZE). nih.gov By optimizing the buffer pH, voltage, and capillary temperature, rapid and highly efficient separations can be achieved with minimal sample and solvent consumption. nih.gov

Microfluidic-based techniques, or "lab-on-a-chip" systems, offer further advantages by integrating sample injection, separation, and detection into a single miniaturized device. nih.gov Such platforms can perform rapid analyses on picoliter-scale sample volumes, significantly increasing throughput and reducing costs. nih.gov A microfluidic chip could be designed for the electrophoretic separation of the compound, coupled with a sensitive detection method like laser-induced fluorescence for high-sensitivity applications. nih.gov

Sample Preparation Techniques for Biological and Environmental Samples

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. missouri.edutcu.edu The extraction efficiency for this compound can be optimized by manipulating the pH of the aqueous sample.

Acidic Conditions (pH < 2): The azetidine nitrogen is protonated (charged), while the carboxylic acid is in its neutral form.

Basic Conditions (pH > 10): The carboxylic acid is deprotonated (charged), while the azetidine nitrogen is neutral. This pH-dependent charge state allows for selective extraction. For instance, under basic conditions, the compound becomes highly polar and will remain in the aqueous phase, while neutral impurities can be extracted into an organic solvent. Subsequently, acidifying the aqueous phase will neutralize the carboxylate, making the compound more amenable to extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane. sydney.edu.au

Solid-Phase Extraction (SPE): SPE offers a more efficient and automatable alternative to LLE. promochrom.com For this compound, several SPE sorbent chemistries could be employed:

Reversed-Phase SPE (e.g., C18): Retains the compound based on hydrophobic interactions.

Ion-Exchange SPE: Mixed-mode sorbents containing both reversed-phase and ion-exchange functionalities would be ideal. A mixed-mode cation-exchange sorbent could retain the compound via hydrophobic interactions and ionic interactions with the protonated azetidine ring at acidic pH. Elution would be achieved using a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge.

Table 2: Representative Mixed-Mode Cation-Exchange SPE Protocol

| Step | Reagent | Purpose |

|---|---|---|

| Conditioning | 1 mL Methanol | To wet the sorbent |

| Equilibration | 1 mL 0.1% Formic Acid in Water | To prepare sorbent for sample loading |

| Sample Loading | 1 mL acidified sample | To retain the analyte |

| Wash | 1 mL 0.1% Formic Acid in Water, then 1 mL Methanol | To remove polar and non-polar interferences |

| Elution | 1 mL 5% Ammonium Hydroxide in Methanol | To disrupt ionic and hydrophobic interactions and elute the analyte |

For bioanalytical applications involving plasma, serum, or tissue homogenates, the high concentration of proteins can interfere with analysis. Protein precipitation is a straightforward and effective method for sample cleanup. mdpi.com This is typically achieved by adding a water-miscible organic solvent, such as cold acetonitrile or methanol, or a strong acid like trichloroacetic acid or perchloric acid, to the sample. mdpi.com The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. After centrifugation, the clear supernatant containing the analyte can be collected for direct injection or further purification by SPE or LLE.

As mentioned previously, derivatization can be a powerful strategy to enhance analytical performance. Beyond improving volatility for GC-MS, derivatization can be used to:

Enhance Ionization Efficiency: Attaching a permanently charged group can improve signal intensity in mass spectrometry.

Introduce a Fluorophore: Reacting the compound with a fluorescent tagging agent (e.g., dansyl chloride) can enable highly sensitive detection by HPLC with fluorescence detection, which is particularly useful for achieving very low limits of quantification.

Method Validation for Robustness, Accuracy, and Reproducibility in Research Applications

There is no specific information available in the public domain regarding the validation of analytical methods for the quantification of this compound in various matrices.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determination

No published studies were found that detail the linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) for analytical methods developed for this compound.

Precision, Accuracy, and Stability Assessments for Analytical Methods

Information regarding the precision, accuracy, and stability of analytical methods for this compound is not currently available in scientific literature.

Metabolite Profiling and Biotransformation Pathways of this compound (in vitro/animal models)

There is a lack of specific research on the metabolic fate of this compound. In vitro and in vivo studies detailing its biotransformation are not present in the available scientific literature.

Advanced Mass Spectrometry for Metabolite Identification and Characterization

No studies utilizing advanced mass spectrometry techniques for the identification and characterization of metabolites of this compound have been found.

Elucidation of Enzymatic and Non-Enzymatic Biotransformation Processes

The enzymatic and non-enzymatic biotransformation processes of this compound have not been elucidated in any publicly accessible research.

Absence of Published Research on this compound in Specified Applications

Following a comprehensive review of available scientific literature and databases, it has been determined that there is a notable lack of published research on the specific applications of the chemical compound this compound as outlined in the requested article structure. The investigation encompassed its utilization as a chemical probe for biological target identification, its integration into novel materials and supramolecular architectures, and its role as a synthetic building block or chiral auxiliary in organic synthesis.

The search did not yield any specific studies detailing the design, synthesis, or application of this compound in the contexts of affinity-based probes, such as photoaffinity labels or click chemistry probes. Similarly, there is no available information on the development of fluorescent or radiolabeled derivatives of this compound for cellular imaging and tracing.

Furthermore, the role of this compound as a monomeric unit in polymer synthesis, in self-assembling systems, or in the construction of functional nanomaterials or frameworks is not documented in the accessible scientific literature. Its application as a specialized synthetic building block or as a chiral auxiliary in organic synthesis also appears to be an area without current research findings.

While the compound is available from various chemical suppliers and is listed in chemical databases, its practical application and detailed research findings in the specified areas of fundamental chemical and biological research remain unelucidated in peer-reviewed literature. Consequently, the generation of a detailed article with data tables and in-depth research findings as per the provided outline is not feasible at this time due to the absence of primary and secondary research sources.

Applications of 4 2 Azetidin 1 Yl Ethyl Benzoic Acid in Fundamental Chemical and Biological Research

Role as a Synthetic Building Block or Chiral Auxiliary in Organic Synthesis

Intermediate for the Synthesis of Complex Natural Products or Pharmaceutical Scaffolds

The azetidine (B1206935) ring is a prominent feature in numerous biologically active compounds and natural products. rsc.org Its inclusion in molecular design can significantly influence the pharmacological properties of a molecule. Consequently, 4-(2-(Azetidin-1-yl)ethyl)benzoic acid represents a valuable building block for the synthesis of more complex and potentially therapeutic agents.

The bifunctional nature of this compound, possessing both a carboxylic acid group and a tertiary amine within the azetidine ring, allows for a variety of chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, enabling its conjugation to other molecules of interest. The nitrogen atom of the azetidine ring, although sterically hindered, can potentially participate in further reactions.

The synthesis of diverse molecular scaffolds based on the azetidine core is a subject of considerable interest in medicinal chemistry. Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to create fused, bridged, and spirocyclic structures for the development of lead-like molecules, particularly for targeting the central nervous system. This highlights the potential of azetidine-containing building blocks like this compound in the generation of compound libraries for drug discovery.

Table 1: Examples of Bioactive Molecules Containing the Azetidine Scaffold

| Compound Name | Biological Activity | Therapeutic Area |

| Azelnidipine | Calcium channel blocker | Antihypertensive |

| Cobimetinib | MEK inhibitor | Anticancer |

| Ximelagatran | Thrombin inhibitor | Anticoagulant |

This table presents examples of pharmaceuticals that incorporate an azetidine ring, illustrating the significance of this scaffold in drug design. The specific compound this compound could serve as a precursor to novel analogs of such therapeutic agents.

Ligand or Catalyst Component in Asymmetric Transformations

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net The constrained four-membered ring of azetidine can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of stereocontrol in chemical reactions. birmingham.ac.ukresearchgate.net

Given that this compound contains an azetidine moiety, it could be derivatized to introduce chirality, for instance, by substitution on the azetidine ring. Such chiral derivatives could then be explored as ligands for a variety of metal-catalyzed asymmetric transformations. The benzoic acid portion of the molecule could also be utilized to anchor the ligand to a solid support or to modulate its electronic properties.

A review of the literature indicates that chiral, azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net The development of new azetidine-based ligands is an active area of research, and this compound could serve as a readily available starting material for the synthesis of novel ligand architectures.

Table 2: Asymmetric Reactions Catalyzed by Chiral Azetidine-Derived Ligands/Catalysts

| Reaction Type | Catalyst/Ligand Type | Achieved Enantioselectivity (ee) |

| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | High |

| α-Amination of carbonyls | L-azetidine carboxylic acid | Moderate to good |

| [3+2] Cycloaddition | Chiral azetidine-based phosphines | High |

This table summarizes the application of various chiral azetidine derivatives in asymmetric catalysis, showcasing the potential for derivatives of this compound to be developed into effective catalysts for stereoselective synthesis. researchgate.net

Development of Analytical Reagents or Biosensors Based on this compound

The benzoic acid moiety of this compound provides a key functional group that can be exploited in the development of analytical reagents and biosensors. The carboxyl group can be used for immobilization onto sensor surfaces or for interaction with specific analytes.

Selective Recognition Elements for Specific Analytes

Benzoic acid and its derivatives are known to interact with various biological and chemical entities through hydrogen bonding, electrostatic interactions, and aromatic stacking. This inherent recognition capability can be harnessed to design selective analytical reagents. For instance, derivatives of this compound could be synthesized to incorporate reporter groups, such as fluorophores or chromophores, whose spectral properties change upon binding to a target analyte.

While no specific use of this compound as a recognition element has been reported, the broader class of benzoic acid derivatives has been explored for this purpose. The azetidine ring could also play a role in modulating the binding affinity and selectivity for specific analytes through steric and electronic effects.

Construction of Chemo- and Biosensors for Research Applications

The development of biosensors for the detection of benzoic acid and its derivatives is an area of active research, driven by the need to monitor these compounds in various industrial and biological systems. frontiersin.orgnih.govnih.gov These biosensors often rely on biological recognition elements, such as enzymes or regulatory proteins, that specifically interact with benzoic acid derivatives. frontiersin.orgnih.govnih.gov

A synthetic biosensor named sBAD has been constructed, which is activated by various benzoic acid derivatives, including benzoic acid itself. frontiersin.orgnih.govnih.gov This demonstrates the principle that benzoic acid derivatives can act as signaling molecules in engineered biological systems. Therefore, this compound could potentially be detected by such biosensors or, conversely, be used as a component in the design of new sensor systems.

Furthermore, optical and electrochemical biosensors have been developed for the detection of benzoic acid. mdpi.comresearchgate.net For example, an optical test strip has been fabricated by immobilizing tyrosinase, which is inhibited by benzoic acid, onto a solid support. mdpi.com The benzoic acid moiety of this compound could similarly be used to immobilize the molecule on a transducer surface to create a sensor for detecting molecules that bind to it.

Table 3: Examples of Biosensors for Benzoic Acid Derivatives

| Sensor Type | Recognition Element | Analyte Detected | Detection Principle |

| Synthetic Microbial Biosensor | Engineered regulatory protein (sBAD) | Benzoic acid and derivatives | Fluorescence output |

| Optical Test Strip | Tyrosinase (enzyme) | Benzoic acid | Colorimetric change (inhibition) |

| Electrochemical Biosensor | Polyphenol oxidase (enzyme) | Benzoic acid | Change in current (inhibition) |

This table provides examples of biosensors developed for the detection of benzoic acid and its derivatives. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net The structural features of this compound make it a potential candidate for integration into similar sensor platforms.

Future Directions and Emerging Research Avenues for 4 2 Azetidin 1 Yl Ethyl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine-containing compounds has historically presented challenges due to the inherent ring strain of the four-membered heterocycle. researchgate.netmedwinpublishers.com Future research will prioritize the development of novel and sustainable synthetic routes to 4-(2-(Azetidin-1-yl)ethyl)benzoic acid and its derivatives, moving beyond traditional multi-step procedures.

Key areas of focus will include:

C-H Activation/Functionalization: Recent breakthroughs in palladium-catalyzed intramolecular amination of unactivated C-H bonds offer a promising avenue for constructing the azetidine (B1206935) ring with greater efficiency and atom economy. organic-chemistry.orgrsc.org Applying these methods could streamline the synthesis by forming the core heterocycle in fewer steps and under milder conditions.

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are at the forefront of green chemistry. Investigating intermolecular [2+2] photocycloadditions or electrochemical cyclizations could provide sustainable alternatives to classical methods that often require stoichiometric reagents and harsh conditions. rsc.orgmagtech.com.cn

Biocatalysis: The use of enzymes for synthetic transformations offers unparalleled selectivity and environmental compatibility. The discovery or engineering of enzymes, such as AZE synthases which catalyze intramolecular cyclizations, could enable the green bioproduction of the azetidine core. researchgate.netmdpi.com

Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, safety, and scalability. Developing a flow-based synthesis for this compound would be a significant step towards efficient and sustainable industrial production.

A comparative overview of traditional versus emerging synthetic paradigms is presented below.

| Synthetic Aspect | Traditional Methods | Emerging Sustainable Methodologies |

| Core Formation | Multi-step nucleophilic substitution, often requiring protecting groups and harsh reagents. magtech.com.cn | Single-step C-H activation, photocatalytic cycloaddition, or enzymatic cyclization. organic-chemistry.orgrsc.orgresearchgate.net |

| Reagents | Stoichiometric and often toxic reagents. | Catalytic amounts of transition metals, light, or enzymes; use of renewable starting materials. mdpi.com |

| Solvents | Use of volatile and hazardous organic solvents. | Shift towards greener solvents (e.g., water, bio-solvents) or solvent-free conditions. |

| Efficiency | Lower atom economy, more waste generation. | High atom economy, reduced waste streams, potential for process intensification via flow chemistry. |

Application of Advanced Computational Methods for Predictive Modeling and Discovery

Advanced computational chemistry offers powerful tools to predict molecular properties and guide experimental research, thereby accelerating the discovery process. For this compound, these methods can provide profound insights into its behavior and potential applications.

Quantum Chemical Methods: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the compound's electronic structure, reactivity, and thermochemical properties. researchgate.netscielo.org.za This allows for the prediction of sites susceptible to metabolic attack, the calculation of bond dissociation energies for antioxidant studies, and the modeling of reaction mechanisms for synthetic optimization. scielo.org.zamdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments. ucl.ac.ukrsc.org This is crucial for understanding its self-association in solution, its interaction with biological macromolecules like proteins or DNA, and its aggregation behavior in confined spaces, which could be relevant for materials science applications. ucl.ac.ukrsc.org For example, simulations could predict how the molecule interacts with solvents, which influences its crystallization and solubility. acs.org

In Silico ADMET Screening: Before synthesizing large libraries of analogues, computational tools can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov This predictive modeling helps prioritize candidates with favorable drug-like profiles, saving significant time and resources in the drug discovery pipeline.

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond energies, and reaction pathways. scielo.org.zamdpi.com | Reactivity indices, antioxidant potential, spectroscopic signatures, mechanistic details of synthesis. |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions in solution or with biomolecules. ucl.ac.ukrsc.org | Solvation properties, binding modes to target proteins, self-assembly characteristics, membrane permeability. |

| Molecular Docking | Predicting the binding orientation and affinity of analogues to a target protein's active site. nih.govnih.gov | Identification of potential biological targets, structure-activity relationship (SAR) hypotheses. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. nih.gov | Drug-likeness, potential metabolic liabilities, permeability (e.g., blood-brain barrier), toxicity alerts. |

High-Throughput Screening of Expanded Chemical Libraries of this compound Analogues

To fully explore the potential of the this compound scaffold, the synthesis and screening of large, diverse chemical libraries are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds against various biological targets.

The strategy would involve:

Library Design: Creating a virtual library of analogues by systematically modifying the core structure. Variations could include substitutions on the benzoic acid ring, functionalization of the azetidine ring, and alterations to the ethyl linker.

Combinatorial Synthesis: Employing diversity-oriented synthesis (DOS) and potentially solid-phase synthesis techniques to efficiently produce the designed library of compounds. nih.govresearchgate.net

High-Throughput Virtual Screening (HTVS): Using computational docking to screen the virtual library against the structures of known biological targets (e.g., kinases, proteases, GPCRs). nih.govnih.gov This initial in silico screen helps prioritize which compounds to synthesize and test experimentally.

Biological HTS: Screening the synthesized library in automated, miniaturized assays to identify "hits"—compounds that show activity against specific biological targets, such as inhibiting an enzyme or killing cancer cells. nih.gov

This approach transforms the study from a single compound into a platform for discovering new bioactive molecules with potentially diverse therapeutic applications. medwinpublishers.comnih.gov

Integration into Interdisciplinary Research Areas Beyond Current Scope

The unique structural features of this compound—a rigid, strained ring coupled with a versatile aromatic carboxylic acid—make it an attractive candidate for exploration in diverse scientific fields beyond its initial context.

Materials Science: Benzoic acid derivatives are known to form liquid crystals through hydrogen bonding interactions. nih.gov The introduction of the azetidine moiety could influence molecular self-assembly and packing, potentially leading to the development of novel liquid crystalline materials with unique optoelectronic properties.

Medicinal Chemistry and Chemical Biology: While azetidines are known components of bioactive compounds, the specific scaffold of this compound remains underexplored. researchgate.netacs.org It could serve as a novel scaffold for developing inhibitors of enzymes implicated in diseases like cancer or Alzheimer's, or as a probe to study biological processes. nih.govnih.gov Its rigid structure may offer advantages in binding affinity and selectivity compared to more flexible molecules.

Neuroscience: The rigid nature of the azetidine ring makes it a useful conformational constraint in designing ligands for central nervous system (CNS) targets. nih.govresearchgate.net Analogues of this compound could be synthesized and evaluated as novel ligands for neurotransmitter receptors or transporters.

Remaining Challenges and Opportunities in the Comprehensive Academic Study of Azetidine-Benzoic Acid Chemical Space

Despite the promising future directions, significant challenges and corresponding opportunities remain in the study of the broader chemical space encompassing azetidine and benzoic acid moieties.

Challenges:

Synthetic Complexity: The ring strain of azetidine makes its synthesis and subsequent functionalization non-trivial, often requiring specialized methods to avoid ring-opening reactions. researchgate.netmedwinpublishers.com

Stereochemical Control: For substituted azetidine rings, achieving high stereoselectivity remains a significant synthetic hurdle that must be overcome to probe structure-activity relationships accurately.

Limited Commercial Availability: The range of commercially available, functionalized azetidine building blocks is limited compared to other heterocycles like pyrrolidines or piperidines, which can slow down the exploration of new analogues.

Opportunities:

Unexplored Chemical Space: The combination of azetidine and benzoic acid scaffolds is relatively novel, meaning there is a vast and largely unexplored chemical space to investigate, offering a high potential for discovering compounds with unique properties. researchgate.netresearchgate.net

Scaffold Rigidity for Drug Design: The rigidity imparted by the azetidine ring can be a significant advantage in drug design, leading to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org

Bifunctional Nature: The molecule possesses both a basic nitrogen atom within the azetidine ring and an acidic carboxylic acid group. This bifunctional nature allows for diverse derivatization strategies and the potential for creating zwitterionic compounds or molecules with unique physicochemical properties.

A comprehensive academic study that systematically addresses these challenges will unlock the full potential of this intriguing class of molecules.

Q & A

Q. What are the recommended synthetic routes for 4-(2-(Azetidin-1-yl)ethyl)benzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis of azetidine-containing benzoic acid derivatives typically involves coupling reactions between benzoic acid scaffolds and azetidine moieties. Key steps include:

- Aminoethylation: Introduce the azetidine group via nucleophilic substitution or reductive amination. For example, 4-(2-aminoethyl)benzoic acid (CAS 1199-69-5) can react with azetidine under catalytic hydrogenation or using coupling agents like EDC/HOBt .

- Acid protection: Protect the carboxylic acid group during synthesis using tert-butyl esters or benzyl groups to prevent side reactions .

- Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance azetidine ring stability, which is prone to ring-opening under acidic conditions .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

- HPLC-MS: Quantify purity (>95%) and detect impurities from incomplete coupling or ring-opening byproducts .

- NMR spectroscopy: Confirm the presence of the azetidine ring (δ 3.2–3.8 ppm for N-CH2 protons) and benzoic acid moiety (δ 7.8–8.2 ppm for aromatic protons) .

- Elemental analysis: Match experimental C/H/N ratios with theoretical values (e.g., C: 65.8%, H: 7.2%, N: 6.7%) to rule out hydration or salt formation .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility: The compound is sparingly soluble in water due to the hydrophobic azetidine-ethyl chain. Use DMSO or ethanol for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) for biological assays .

- Stability: Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C). The azetidine ring may hydrolyze in acidic buffers, forming secondary amines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer: Contradictions may arise from conformational flexibility or crystal packing effects:

- Dynamic NMR: Analyze variable-temperature NMR to detect restricted rotation of the azetidine-ethyl chain, which may cause signal splitting .

- X-ray crystallography: Resolve the solid-state structure to confirm bond angles and torsional strain in the azetidine ring (e.g., P21/c space group, a = 14.7698 Å, b = 6.6730 Å) .

- DFT calculations: Compare experimental data with computational models to identify dominant conformers in solution vs. solid state .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

Answer:

- Prodrug design: Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization: Improve solubility via co-crystals with coformers like 4,4′-bipyridine, which enhance hydrogen-bonding networks .

- Lipid-based formulations: Encapsulate in liposomes or micelles to bypass aqueous solubility limitations .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Answer:

- Flow chemistry: Implement continuous-flow systems to control exothermic reactions (e.g., azetidine coupling) and minimize byproducts .

- Catalyst screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Workup optimization: Use liquid-liquid extraction (e.g., ethyl acetate/water) or silica gel chromatography to isolate the product from unreacted azetidine .

Methodological Challenges and Solutions

Q. How should researchers design assays to evaluate the compound’s biological activity while mitigating interference from degradation products?

Answer:

- Stability profiling: Pre-incubate the compound in assay buffers (e.g., DMEM, pH 7.4) and quantify degradation via LC-MS before testing .

- Control experiments: Include azetidine and benzoic acid as controls to distinguish parent compound effects from breakdown products .

- Time-resolved assays: Use short incubation periods (<24 hours) to minimize hydrolysis .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.